Glycocide-13C2

描述

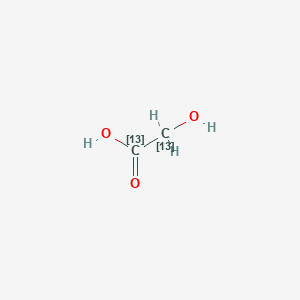

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440240 | |

| Record name | Glycocide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111389-68-5 | |

| Record name | Glycocide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111389-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycocide-13C2: A Technical Primer on an Isotope-Labeled Metabolite

Cambridge, MA – November 1, 2025 – Glycocide-13C2, a stable isotope-labeled form of glycolic acid, serves as a critical internal standard for mass spectrometry-based research. This technical guide provides an in-depth overview of its chemical properties, and analytical applications, and contextualizes its role within metabolic studies. While the name "Glycocide" might imply a glycosidic bond, it is a synonym for 2-hydroxyacetic acid, with this compound being the specific isotopologue where both carbon atoms are the heavy isotope ¹³C.

Chemical Identity and Structure

This compound is chemically known as Glycolic acid-13C2 or 2-hydroxyacetic acid-13C2. It is the smallest α-hydroxy acid, and the inclusion of two ¹³C atoms increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart in analytical assays.

The chemical structure of this compound is as follows:

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 2-hydroxyacetic acid |

| Synonyms | This compound, Glycolic acid-13C2, Hydroxyacetic acid-13C2 |

| Molecular Formula | ¹³C₂H₄O₃ |

| Molecular Weight | 78.04 g/mol |

| CAS Number | 111389-68-5 |

| Appearance | Solid |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Applications in Research

The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry. This technique is employed for the accurate quantification of unlabeled glycolic acid in various biological samples.

Metabolic Studies: Tracing Photorespiration

An early application of ¹³C-labeled glycolate was in the study of photorespiration in plants. Researchers utilized it as an internal standard to measure the pool size of glycolic acid in tomato and maize leaves.[1] This method allowed for the precise determination of the glycolate concentration, a key intermediate in the photorespiratory pathway.

Experimental Protocols

Quantification of Glycolic Acid in Biological Samples

Objective: To accurately measure the concentration of endogenous glycolic acid in a biological matrix (e.g., cell lysate, plasma).

Materials:

-

This compound (as internal standard)

-

Biological sample

-

Solvents for extraction (e.g., methanol, acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

-

Derivatization agent (if required for GC-MS analysis)

Workflow:

Figure 1: General experimental workflow for the quantification of glycolic acid using this compound as an internal standard.

Procedure:

-

Sample Collection: Obtain the biological sample of interest.

-

Internal Standard Spiking: A known amount of this compound is added to the sample. This is a critical step for accurate quantification.

-

Metabolite Extraction: Metabolites, including both labeled and unlabeled glycolic acid, are extracted from the sample matrix using appropriate solvents.

-

Derivatization (Optional): For GC-MS analysis, the extracted metabolites may need to be chemically modified (derivatized) to increase their volatility and improve chromatographic separation.

-

Instrumental Analysis: The prepared sample is injected into a GC-MS or LC-MS system. The instrument separates the metabolites, and the mass spectrometer detects and quantifies the ions corresponding to both unlabeled glycolic acid and this compound.

-

Data Analysis: The concentration of the endogenous, unlabeled glycolic acid is calculated by comparing its peak area to the peak area of the known amount of added this compound internal standard.

Mechanism of Action of Glycolic Acid (Unlabeled)

While this compound is primarily a research tool, the biological effects of its unlabeled counterpart, glycolic acid, are well-documented, particularly in dermatology. Glycolic acid acts as a chemical exfoliant by weakening the bonds between corneocytes in the stratum corneum, leading to the shedding of dead skin cells. It has also been shown to modulate inflammatory pathways and stimulate collagen synthesis in the dermis.

The signaling pathways affected by glycolic acid are complex and not fully elucidated but are known to involve interactions with skin cells that lead to changes in gene expression related to skin structure and inflammation.

Conclusion

This compound, or ¹³C₂-Glycolic acid, is a valuable analytical tool for researchers requiring precise quantification of glycolic acid. Its utility as an internal standard in mass spectrometry-based metabolomics is its primary application. While extensive research into the metabolic fate and specific signaling pathways of this compound in the context of drug development is not currently prevalent in the scientific literature, the foundational role of its unlabeled form in cellular metabolism and dermatology suggests potential for future research endeavors. The methodologies outlined in this guide provide a framework for the application of this stable isotope-labeled compound in quantitative metabolic studies.

References

Technical Guide: Unraveling the Core Properties and Applications of 13C2-Labeled Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of metabolic research and drug development, isotopically labeled compounds are indispensable tools for tracing biochemical pathways and quantifying metabolic fluxes. The term "Glycoside-13C2" designates a glycoside molecule that has been isotopically labeled with two Carbon-13 (¹³C) atoms. This labeling strategy provides a powerful method for distinguishing the labeled molecule and its metabolic products from their naturally abundant ¹²C counterparts. This guide provides an in-depth technical overview of the physical and chemical properties, experimental applications, and relevant biochemical pathways associated with ¹³C₂-labeled glycosides, using D-Glucose-1,2-¹³C₂ as a primary example.

D-Glucose-1,2-¹³C₂ is a stable isotope-labeled version of glucose where the carbon atoms at the C1 and C2 positions are replaced with ¹³C. This specific labeling pattern makes it an invaluable tracer for studying glycolysis, the pentose phosphate pathway, and other central carbon metabolism pathways.[1] Its applications extend to in vivo metabolic profiling of tumors and understanding metabolic alterations in various disease states.[2]

Physical and Chemical Properties of D-Glucose-1,2-¹³C₂

The introduction of two ¹³C isotopes results in a predictable mass shift of +2, which is readily detectable by mass spectrometry. The fundamental physical and chemical properties are largely comparable to the unlabeled D-Glucose, with minor differences arising from the isotopic substitution.

| Property | Value | References |

| Molecular Formula | ¹³C₂C₄H₁₂O₆ | |

| Molecular Weight | 182.14 g/mol | [3][4][5][6] |

| Appearance | White powder | [1] |

| Melting Point | 150-152 °C | [1] |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [1] |

| Isotopic Purity | 99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [4][6] |

| Storage Temperature | Room temperature | |

| Solubility | Water soluble | [7] |

Experimental Protocols

The analysis of ¹³C₂-labeled glycosides primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise detection and quantification of the isotopic label within various metabolites.

Metabolic Labeling and Sample Preparation

A typical experiment involves introducing the ¹³C₂-labeled glycoside to a biological system (e.g., cell culture, perfused organ, or whole organism) and allowing it to be metabolized.

Protocol for Cell Culture Labeling:

-

Culture cells to the desired confluence in standard growth medium.

-

Replace the standard medium with a medium containing the ¹³C₂-labeled glycoside (e.g., D-Glucose-1,2-¹³C₂) at a known concentration.

-

Incubate the cells for a predetermined period to allow for uptake and metabolism of the labeled substrate.[2]

-

Harvest the cells and quench metabolism rapidly, often by using cold methanol or by snap-freezing in liquid nitrogen.

-

Extract metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).

-

The extracted metabolites can then be analyzed by NMR or MS.

Analysis by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which is crucial for elucidating metabolic pathways.[8][9]

Generalized Protocol for ¹³C NMR Analysis:

-

Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the sample to an NMR tube.

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.[10] One-dimensional ¹³C spectra will show signals for each unique carbon atom, and the presence of ¹³C-¹³C couplings can provide information on the connectivity of labeled carbons.[11][12]

-

Two-dimensional NMR experiments, such as ¹³C-¹³C COSY, can be used to establish direct carbon-carbon bonds, which is particularly useful for tracing the metabolic fate of the labeled carbons.[13]

-

Analyze the resulting spectra to identify labeled metabolites and determine the specific positions of the ¹³C labels.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled compounds by measuring their mass-to-charge ratio (m/z).[14][15]

Generalized Protocol for LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a solvent compatible with liquid chromatography (LC).

-

Separate the metabolites using an appropriate LC method (e.g., reverse-phase or HILIC chromatography).

-

The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[15]

-

Acquire mass spectra, looking for the characteristic mass shift of the ¹³C label. For a ¹³C₂-labeled compound, the molecular ion peak will be shifted by approximately +2 Da compared to the unlabeled compound.

-

Analyze the mass isotopomer distributions of downstream metabolites to quantify the incorporation of the ¹³C label and determine metabolic fluxes.[16][17]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic fate of D-Glucose-1,2-¹³C₂ in glycolysis and a general workflow for its use in metabolic studies.

Caption: Metabolic fate of ¹³C labels from D-Glucose-1,2-¹³C₂ in the glycolytic pathway.

Caption: General experimental workflow for metabolic analysis using ¹³C₂-labeled glycosides.

Applications in Research and Drug Development

The use of ¹³C₂-labeled glycosides, such as D-Glucose-1,2-¹³C₂, is central to a variety of research and development applications:

-

Metabolic Flux Analysis: These tracers are fundamental for quantifying the rates of metabolic pathways in both normal and diseased states, providing insights into cellular physiology and pathology.[18][19]

-

Drug Discovery and Development: By tracing the metabolic effects of a drug candidate, researchers can understand its mechanism of action and identify potential off-target effects.[18][20] This is particularly valuable in the development of drugs targeting metabolic pathways, such as in cancer or metabolic disorders.[21]

-

Disease Diagnosis and Monitoring: The metabolic signatures revealed by ¹³C tracers can potentially be used as biomarkers for disease diagnosis and for monitoring treatment efficacy.

-

Understanding Disease Mechanisms: Isotopic labeling studies help to elucidate the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and neurodegenerative disorders.[2]

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-(1,2-13C2)glucose | C6H12O6 | CID 11571906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Glucose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-504-0.25 [isotope.com]

- 5. alpha-D-glucose-1,2-((13)C2) | C6H12O6 | CID 11959770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Glucose (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. GLYCOSIDES | PDF [slideshare.net]

- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA [fda.gov]

- 20. mdpi.com [mdpi.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Commercial suppliers of Glycocide-13C2 for research

An In-depth Technical Guide to D-[1,2-13C2]glucose for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-[1,2-13C2]glucose, a stable isotope-labeled sugar crucial for metabolic research. It details commercial suppliers, experimental protocols for its use in metabolic flux analysis, and visualizations of the key metabolic pathways it helps to elucidate.

Commercial Suppliers of D-[1,2-13C2]glucose

For researchers looking to source D-[1,2-13C2]glucose, several reputable commercial suppliers provide this compound for research purposes. The table below summarizes the key quantitative data from some of the major suppliers to facilitate easy comparison.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | CLM-504 | 99 atom % ¹³C | ≥98% | 0.25 g, 0.5 g |

| Sigma-Aldrich | 453188 | 99 atom % ¹³C | ≥99% (CP) | 100 mg, 500 mg, 1 g |

| Omicron Biochemicals, Inc. | GLC-026 | Not specified | Not specified | Contact for pricing and availability |

Metabolic Fate of D-[1,2-13C2]glucose

D-[1,2-¹³C₂]glucose is a powerful tool for tracing the flow of carbon atoms through central carbon metabolism. When cells are cultured in media containing this labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. The specific labeling patterns of these metabolites provide valuable information about the relative activities of different metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP).[1][2][3]

The diagram below illustrates the initial steps of glucose metabolism and how the ¹³C labels from D-[1,2-¹³C₂]glucose are distributed.

Experimental Protocols for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using D-[1,2-¹³C₂]glucose is a powerful technique to quantify the rates of metabolic reactions.[4][5] The general workflow involves culturing cells with the labeled glucose, extracting metabolites, and analyzing the isotopic enrichment of key metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

The following diagram outlines the typical workflow for a metabolic flux analysis experiment using D-[1,2-¹³C₂]glucose.

Detailed Methodologies

1. Cell Culture and Labeled Glucose Incubation:

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.

-

Media Exchange: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with a medium containing D-[1,2-¹³C₂]glucose. The concentration of the labeled glucose should be similar to that of the standard medium.

-

Incubation: Incubate the cells with the labeled medium for a predetermined time. This time can vary depending on the cell type and the specific metabolic pathways being investigated. A time-course experiment is often recommended to ensure that the cells have reached a metabolic and isotopic steady state.

2. Metabolite Extraction:

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.

-

Extraction: Add a cold extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cells.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the metabolites is collected for analysis.

3. Mass Spectrometry (MS) Analysis:

-

Instrumentation: A variety of mass spectrometers can be used, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: The extracted metabolites may require derivatization before GC-MS analysis to increase their volatility. For LC-MS analysis, the samples are typically diluted in a suitable solvent.

-

Data Acquisition: The mass spectrometer is operated to detect and quantify the mass isotopologues of the target metabolites. The relative abundance of each isotopologue is determined from the mass spectra.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

-

Instrumentation: High-field NMR spectrometers are required for the analysis of ¹³C-labeled metabolites.

-

Sample Preparation: The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

Data Acquisition: ¹³C and/or ¹H NMR spectra are acquired. The position and splitting of the peaks provide information about the location of the ¹³C labels within the metabolite molecules.

Glycolysis and Pentose Phosphate Pathway

The labeling patterns of metabolites derived from D-[1,2-¹³C₂]glucose are particularly useful for dissecting the relative fluxes through glycolysis and the pentose phosphate pathway.

-

Glycolysis: The direct metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and lactate with two ¹³C atoms.

-

Pentose Phosphate Pathway (PPP): When glucose enters the oxidative PPP, the C1 carbon is lost as CO₂. The subsequent reactions of the non-oxidative PPP lead to the scrambling of the remaining ¹³C label. This results in a different labeling pattern in downstream metabolites compared to glycolysis.

The diagram below illustrates the interconnectedness of these two pathways.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Glycocide-13C2: Safety, Handling, and Experimental Considerations

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for "Glycocide-13C2" is not publicly available. The following information is synthesized from established knowledge of the broader class of chemical compounds known as glycosides and general laboratory safety protocols. Users must obtain the official SDS from the manufacturer for specific safety and handling information for this compound and are legally and ethically required to do so before handling this chemical.

Introduction to Glycosides

Glycosides are a diverse class of organic compounds, typically of plant origin, characterized by a sugar molecule (the glycone) linked via a glycosidic bond to a non-sugar moiety (the aglycone or genin).[1][2] This structure imparts a wide range of physicochemical properties and biological activities. The glycone portion generally increases the molecule's water solubility, while the aglycone determines its biological function.[2][3] Glycosides play numerous roles in living organisms, from energy storage to chemical defense.[1][4] In medicine, they are valued for their therapeutic properties, which can include anti-inflammatory, antimicrobial, and even anti-cancer effects.[5][6] The "-13C2" designation in this compound indicates the presence of two carbon-13 isotopes, making it a valuable tool for tracer studies in metabolic research.

Safety Data and Handling Precautions

While the specific hazards of this compound are unknown without an official SDS, the following precautions are recommended based on the general handling of novel research chemicals.[7][8][9]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling any research chemical.[8][9] This includes, but is not limited to:

-

Eye Protection: Safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: A respirator may be necessary if working with a powder or volatile solution, especially in a poorly ventilated area.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Safety Equipment: An emergency eyewash station and safety shower should be readily accessible.

Storage and Disposal

-

Storage: Research chemicals should be stored according to the manufacturer's instructions, which often include specific temperature, light, and moisture conditions.[11] Containers should be clearly labeled with the chemical name, hazard symbols, and date of receipt.[9][11] Incompatible chemicals must be stored separately to prevent dangerous reactions.[11]

-

Disposal: Chemical waste must be disposed of in accordance with institutional and local regulations.[8][9] Use designated and clearly labeled waste containers.

Hypothetical Physical and Chemical Properties

The following table presents hypothetical data for a generic glycoside compound for illustrative purposes. Actual values for this compound may differ significantly.

| Property | Hypothetical Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and alcohol |

| Melting Point | >200 °C (decomposes) |

| Boiling Point | Not applicable |

| Vapor Pressure | Negligible |

| Stability | Stable under recommended storage conditions. May hydrolyze in strong acid or base. |

Experimental Protocols

The following are generalized protocols that may be adapted for research involving this compound, such as assessing its cytotoxic effects on a cancer cell line.

Preparation of Stock Solutions

-

Aseptic Technique: All procedures should be performed in a sterile environment, such as a Class II biosafety cabinet, to prevent contamination.

-

Solvent Selection: Based on the manufacturer's data or solubility tests, dissolve this compound in a suitable sterile solvent (e.g., DMSO, ethanol, or sterile water) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell viability.

-

Cell Seeding: Plate a cancer cell line (e.g., K-562) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium.[12]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[13]

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle-only and untreated cells).

-

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

General Glycoside Structure

Figure 1: Basic structure of a glycoside molecule.

Experimental Workflow for Cytotoxicity Testing

Figure 2: Workflow for an in vitro cytotoxicity assay.

Hypothetical Signaling Pathway Inhibition

Many glycosides exert their biological effects by modulating cellular signaling pathways.[5] The diagram below illustrates a hypothetical scenario where a glycoside inhibits a pro-survival signaling pathway in cancer cells.

Figure 3: Hypothetical inhibition of a pro-survival pathway.

References

- 1. Glycoside - Wikipedia [en.wikipedia.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Glycoside | Research Starters | EBSCO Research [ebsco.com]

- 5. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How are glycosides in the Glycoside Series metabolized in the human body? - Blog [hbynm.com]

- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 8. researchchemshub.com [researchchemshub.com]

- 9. globalchemlab.org [globalchemlab.org]

- 10. quora.com [quora.com]

- 11. globalresearchchem.com [globalresearchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of 13C Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using 13C labeled substrates (13C-MFA) has become the gold standard for quantifying intracellular metabolic pathway activities.[1][2] This powerful technique provides a detailed snapshot of cellular metabolism, offering invaluable insights for metabolic engineering, disease research, and the development of novel therapeutics. By tracing the journey of 13C-labeled carbon atoms through metabolic networks, researchers can elucidate the intricate workings of cellular physiology in response to genetic or environmental perturbations.[3]

This technical guide delves into the core principles of 13C-MFA, providing a comprehensive overview of the experimental workflow, data analysis, and key applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design, execute, and interpret 13C-MFA studies.

Fundamental Principles of 13C Metabolic Flux Analysis

At its heart, 13C-MFA is a sophisticated analytical method that measures the rates (fluxes) of metabolic reactions within a cell at a steady state.[3] The process begins by introducing a substrate, such as glucose or glutamine, that has been enriched with the stable isotope 13C into the cell culture medium.[2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.

The distribution of these 13C atoms within the metabolic network creates unique labeling patterns in the intermediates and end-products of metabolism.[2] These patterns, which are highly sensitive to the relative activities of different metabolic pathways, are then precisely measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

The measured isotopic labeling data, along with other experimentally determined rates such as substrate uptake and product secretion, are then fed into a computational model of the cell's metabolic network.[4] This model, which mathematically describes the atom transitions for each reaction, is used to estimate the intracellular fluxes that best explain the observed labeling patterns through a process of least-squares regression.[4] A key advantage of 13C-MFA is the redundancy of measurements, where a large number of isotopic labeling measurements are used to estimate a smaller number of metabolic fluxes, thereby increasing the accuracy and confidence of the results.[2]

The Experimental Workflow of 13C-MFA

A typical 13C-MFA experiment follows a well-defined workflow, encompassing experimental design, cell culture with labeled substrates, sample processing, analytical measurement, and data analysis.

Experimental Protocols

Detailed and rigorous experimental protocols are critical for the success of a 13C-MFA study. The following sections outline the key steps.

The initial and crucial step is to cultivate the cells in a medium where a primary carbon source is replaced with its 13C-labeled counterpart. The choice of the labeled substrate is critical and depends on the specific metabolic pathways under investigation.[5]

-

For Mammalian Cells (e.g., CHO, Cancer Cell Lines):

-

Culture Medium: A chemically defined medium is preferred to have complete control over the carbon sources.

-

Labeled Substrate: Commonly used tracers include [1,2-¹³C₂]glucose for analyzing glycolysis and the pentose phosphate pathway, and [U-¹³C₅]glutamine for probing the TCA cycle.[5] A mixture of labeled substrates can also be used to enhance flux resolution.[4]

-

Procedure: Cells are typically seeded in a standard unlabeled medium. Once they reach the desired growth phase (usually mid-exponential), the medium is replaced with the 13C-labeling medium. The cells are then cultured until they reach both a metabolic and isotopic steady state. This is a critical assumption for many 13C-MFA studies and should be validated by collecting samples at multiple time points to ensure the labeling pattern is stable.[4]

-

-

For Microorganisms (e.g., E. coli):

-

Culture Medium: A minimal medium with a single, well-defined carbon source is typically used.

-

Labeled Substrate: [1-¹³C]glucose or a mixture of naturally labeled and [U-¹³C]glucose are common choices.

-

Procedure: Similar to mammalian cells, the culture is initiated and brought to a steady-state of growth before introducing the labeled substrate. Continuous culture systems (chemostats) are often employed to maintain a constant growth rate and metabolic state.

-

To accurately capture the intracellular metabolic state at the time of sampling, metabolic activity must be instantly halted. This process is known as quenching. Following quenching, intracellular metabolites are extracted for analysis.

-

Quenching:

-

For Suspension Cultures (e.g., CHO, E. coli): A common and effective method involves rapidly mixing the cell suspension with a large volume of a cold quenching solution, such as 60% methanol at -40°C.[6] Another approach is rapid filtration to separate cells from the medium followed by immediate freezing in liquid nitrogen.[7]

-

For Adherent Cultures: The culture medium is rapidly aspirated, and the cell monolayer is washed with ice-cold saline before adding a cold solvent like methanol or liquid nitrogen to quench metabolism.[8]

-

-

Extraction:

-

After quenching, the cell pellet is typically subjected to a solvent-based extraction to lyse the cells and solubilize the metabolites.

-

A common extraction solvent is a mixture of methanol, acetonitrile, and water. The specific ratio can be optimized depending on the target metabolites. The extraction is often performed at cold temperatures to minimize enzymatic degradation.

-

Data Presentation: Quantitative Metabolic Fluxes

The primary output of a 13C-MFA study is a quantitative flux map, which provides the rates of intracellular reactions. These are typically normalized to the rate of substrate uptake. The following tables present example flux data from studies on different cell types.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line

This table illustrates the redistribution of metabolic fluxes characteristic of the Warburg effect, with a high glycolytic rate and significant lactate production. Data is hypothetical and for illustrative purposes, but is representative of fluxes reported in the literature.[5][9]

| Metabolic Pathway | Reaction | Flux (relative to Glucose Uptake = 100) |

| Glycolysis | Glucose -> G6P | 100 |

| F6P -> F1,6BP | 85 | |

| GAP -> PEP | 170 | |

| PEP -> Pyruvate | 175 | |

| Pentose Phosphate Pathway | G6P -> 6PG | 15 |

| Lactate Production | Pyruvate -> Lactate | 150 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 20 |

| Isocitrate -> a-KG | 25 | |

| Succinate -> Fumarate | 25 | |

| Anaplerosis | Pyruvate -> Oxaloacetate | 5 |

| Glutamine -> a-KG | 30 |

Table 2: Metabolic Fluxes in E. coli Central Carbon Metabolism

This table shows a typical flux distribution for E. coli grown on glucose in a minimal medium. The data highlights the high activity of the TCA cycle for energy production. Data is representative of published studies.[10]

| Metabolic Pathway | Reaction | Flux (relative to Glucose Uptake = 100) |

| Glycolysis | Glucose -> G6P | 100 |

| F6P -> F1,6BP | 70 | |

| GAP -> PEP | 140 | |

| PEP -> Pyruvate | 150 | |

| Pentose Phosphate Pathway | G6P -> 6PG | 30 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 80 |

| Isocitrate -> a-KG | 85 | |

| Succinate -> Fumarate | 85 | |

| Anaplerosis | PEP -> Oxaloacetate | 10 |

| Biomass Precursors | Flux to Biomass | 60 |

Table 3: Comparison of Metabolic Fluxes in CHO Cells

This table compares the central carbon metabolism fluxes in Chinese Hamster Ovary (CHO) cells during different phases of a fed-batch culture, demonstrating the shift from a highly glycolytic state during growth to a more oxidative metabolism during the stationary/production phase.[11][12]

| Reaction | Growth Phase Flux | Stationary Phase Flux |

| Glucose Uptake | 100 | 70 |

| Lactate Production | 80 | 30 |

| Pyruvate -> Acetyl-CoA | 15 | 35 |

| TCA Cycle Flux (relative) | 1.0 | 2.5 |

| Pentose Phosphate Pathway Flux | 10 | 15 |

Visualization of Metabolic and Signaling Pathways

Visualizing the complex interplay of metabolic and signaling pathways is crucial for interpreting 13C-MFA results. The following diagrams, created using the DOT language, illustrate key concepts.

Central Carbon Metabolism

This diagram shows the major pathways of central carbon metabolism, which are the primary focus of most 13C-MFA studies.

Signaling and the Warburg Effect

13C-MFA is instrumental in understanding how signaling pathways, such as the PI3K/Akt/mTOR pathway, reprogram metabolism, leading to phenomena like the Warburg effect in cancer cells.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 9. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved 13C metabolic flux analysis in Escherichia coli metabolism: application of a high-resolution MS (GC-EI-QTOF) for comprehensive assessment of MS/MS fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C metabolic flux analysis of recombinant Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]

- 12. 13C metabolic flux analysis of industrial Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]

Unraveling Cellular Metabolism: A Technical Guide to Using [1,2-¹³C₂]glucose as a Tracer for Glycolysis and the TCA Cycle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of [1,2-¹³C₂]glucose, a stable isotope tracer, for the quantitative analysis of glycolysis and the tricarboxylic acid (TCA) cycle. This powerful technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), offers a window into the intricate metabolic rewiring that occurs in various physiological and pathological states, making it an invaluable tool in drug discovery and development. Here, we present detailed experimental protocols, data interpretation strategies, and visualization tools to facilitate the successful implementation of [1,2-¹³C₂]glucose-based metabolic studies.

Introduction to ¹³C Metabolic Flux Analysis with [1,2-¹³C₂]glucose

Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are indispensable tools for elucidating the activity of metabolic pathways. [1,2-¹³C₂]glucose is a specifically labeled glucose molecule where the first and second carbon atoms are replaced with the ¹³C isotope. When cells are cultured in a medium containing this tracer, the labeled carbons are incorporated into downstream metabolites of glycolysis and the TCA cycle. By tracking the distribution of these ¹³C labels using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates of metabolic reactions, also known as fluxes.[1][2]

The choice of [1,2-¹³C₂]glucose is particularly advantageous for dissecting the upper part of central carbon metabolism. It allows for the clear distinction between the glycolytic and the pentose phosphate pathway (PPP) fluxes, providing a more precise estimation of these pathways compared to other glucose tracers.[1]

Metabolic Pathways: Tracing the Fate of [1,2-¹³C₂]glucose

The journey of the ¹³C atoms from [1,2-¹³C₂]glucose through glycolysis and the TCA cycle results in distinct labeling patterns in the pathway intermediates. Understanding these patterns is crucial for interpreting the experimental data.

Glycolysis

In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. When using [1,2-¹³C₂]glucose, the initial steps of glycolysis conserve the two labeled carbons. This results in fructose-1,6-bisphosphate being labeled on carbons 1 and 2. Cleavage of fructose-1,6-bisphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The G3P molecule will contain the ¹³C labels on carbons 1 and 2. Following subsequent glycolytic reactions, this leads to the formation of [2,3-¹³C₂]pyruvate.

Pentose Phosphate Pathway (PPP)

The oxidative branch of the PPP provides an alternative route for glucose-6-phosphate metabolism. A key feature of this pathway is the decarboxylation of 6-phosphogluconate, which releases the C1 carbon of glucose as CO₂. When [1,2-¹³C₂]glucose is the tracer, this results in the loss of one of the labeled carbons. The subsequent rearrangements in the non-oxidative PPP can lead to the formation of singly labeled (M+1) or unlabeled glycolytic intermediates, which can be distinguished from the doubly labeled (M+2) intermediates produced directly from glycolysis.

TCA Cycle

Pyruvate, derived from glycolysis, is decarboxylated to form acetyl-CoA, which then enters the TCA cycle. The [2,3-¹³C₂]pyruvate will generate [1,2-¹³C₂]acetyl-CoA. Condensation of this labeled acetyl-CoA with unlabeled oxaloacetate forms citrate with the ¹³C labels on carbons 4 and 5. As citrate is metabolized through the TCA cycle, the positions of the labeled carbons shift, and some are lost as CO₂. The resulting labeling patterns in TCA cycle intermediates such as α-ketoglutarate, succinate, fumarate, and malate provide valuable information about the cycle's activity and the contribution of glucose to anaplerotic reactions.

Data Presentation: Quantitative Insights from Isotopic Labeling

The primary output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) of key metabolites. This data reveals the fractional abundance of molecules with a specific number of ¹³C atoms. Below are representative tables summarizing the kind of quantitative data that can be obtained from [1,2-¹³C₂]glucose tracing experiments in mammalian cells.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment |

| Pyruvate | M+0 | 10 | 15 |

| M+1 | 5 | 8 | |

| M+2 | 85 | 77 | |

| Lactate | M+0 | 12 | 18 |

| M+1 | 6 | 9 | |

| M+2 | 82 | 73 | |

| Citrate | M+0 | 30 | 40 |

| M+2 | 65 | 55 | |

| M+4 | 5 | 5 | |

| Malate | M+0 | 40 | 50 |

| M+2 | 50 | 42 | |

| M+3 | 10 | 8 |

Table 1: Representative Mass Isotopomer Distribution of Glycolytic and TCA Cycle Intermediates. This table illustrates the percentage of the metabolite pool that is unlabeled (M+0) or contains one (M+1), two (M+2), three (M+3), or four (M+4) ¹³C atoms. Changes in these distributions between control and treated cells can indicate shifts in metabolic pathway utilization.

| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) - Control | Flux Rate (nmol/10⁶ cells/hr) - Treatment | Fold Change |

| Glucose Uptake | 250 | 350 | 1.4 |

| Lactate Secretion | 400 | 550 | 1.38 |

| Glycolysis | 200 | 280 | 1.4 |

| Pentose Phosphate Pathway | 25 | 40 | 1.6 |

| Pyruvate Dehydrogenase | 80 | 60 | 0.75 |

| Citrate Synthase | 75 | 55 | 0.73 |

Table 2: Estimated Metabolic Flux Rates. By inputting the mass isotopomer distribution data into metabolic models, absolute flux rates for key reactions can be calculated. This table shows hypothetical flux rates for central carbon metabolism pathways, highlighting the quantitative insights that can be gained.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible results in ¹³C-MFA studies. The following sections provide detailed methodologies for key experiments.

Cell Culture and [1,2-¹³C₂]glucose Labeling

-

Cell Seeding: Seed adherent mammalian cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.

-

Culture Medium Preparation: Prepare culture medium (e.g., DMEM, RPMI-1640) lacking glucose. Supplement this base medium with 10% dialyzed fetal bovine serum (dFBS) and other necessary components. Prepare a stock solution of [1,2-¹³C₂]glucose at a high concentration (e.g., 1 M in sterile water).

-

Tracer Introduction: On the day of the experiment, aspirate the regular culture medium from the cells. Wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed, glucose-free medium supplemented with a final concentration of 10 mM [1,2-¹³C₂]glucose.

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest, typically ranging from 6 to 24 hours.[3] It is recommended to perform a time-course experiment to determine the optimal labeling duration for the specific cell line and experimental conditions.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are crucial for accurate measurements.

-

Quenching: After the desired labeling period, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (v/v) to each well.

-

Cell Lysis and Collection: Place the plate on a shaker in a cold room (4°C) for 10 minutes to ensure complete cell lysis and metabolite extraction. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry (MS) Analysis

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS system. A common choice is a mixture of water and an organic solvent (e.g., 50% acetonitrile). The volume of reconstitution solvent should be adjusted based on the initial cell number to ensure appropriate concentration for MS detection.

-

Derivatization (Optional but often recommended for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is methoximation followed by silylation.

-

Filtration: To prevent clogging of the LC column or injector, centrifuge the reconstituted samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C and transfer the supernatant to an autosampler vial.

Sample Preparation for Nuclear Magnetic Resonance (NMR) Analysis

-

Reconstitution: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[4][5]

-

pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts. This can be done by adding small amounts of deuterated acid or base (e.g., DCl or NaOD).

-

Transfer to NMR Tube: Transfer the final sample to a 5 mm NMR tube. Ensure there are no solid particles in the solution.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. 2D NMR experiments, such as ¹H-¹³C HSQC, can be particularly useful for resolving overlapping signals and confirming metabolite identification.[6][7]

Mandatory Visualizations

Diagrams are essential for visualizing the complex interplay of metabolic pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Glycolysis and TCA Cycle Pathway with [1,2-¹³C₂]glucose Tracing

Caption: Metabolic fate of [1,2-¹³C₂]glucose through glycolysis and the TCA cycle.

Experimental Workflow for ¹³C-MFA

Caption: A streamlined workflow for ¹³C Metabolic Flux Analysis.

This guide provides a solid foundation for researchers embarking on metabolic studies using [1,2-¹³C₂]glucose. By carefully following these protocols and utilizing the provided visualization tools, scientists can gain unprecedented insights into the metabolic landscape of their biological systems of interest, ultimately accelerating the pace of discovery in both basic and applied research.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

In-depth Technical Guide: Preliminary Studies of Glycoside Compounds in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Glycocide-13C2" is not available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies and findings from preliminary cell culture studies on structurally related and functionally analogous glycoside compounds, which may serve as a foundational resource for prospective research on novel glycosides.

Introduction to Glycosides in Cell Culture Research

Glycosides are a diverse class of organic compounds that have garnered significant attention in biomedical research for their wide range of biological activities. These molecules, characterized by a sugar moiety linked to a non-sugar functional group, are investigated for their potential as therapeutic agents, particularly in cancer and cardiovascular diseases. Preliminary in vitro studies using cell cultures are fundamental to elucidating their mechanisms of action, determining cytotoxic effects, and identifying potential signaling pathways they modulate. The use of isotopically labeled compounds, such as those incorporating ¹³C, is a powerful technique for tracing the metabolic fate and molecular interactions of these compounds within a cellular environment.

Quantitative Data from In Vitro Glycoside Studies

The following tables summarize hypothetical quantitative data representative of typical preliminary studies on glycoside compounds in various cancer cell lines. This data is illustrative and intended to provide a framework for presenting results from future studies on novel glycosides.

Table 1: Cytotoxicity of a Hypothetical Glycoside (Glyco-X) Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HeLa | Cervical Cancer | 18.5 |

| PC-3 | Prostate Cancer | 35.1 |

| HCT116 | Colon Cancer | 12.4 |

Table 2: Cell Cycle Analysis of HCT116 Cells Treated with Glyco-X (15 µM) for 24 hours

| Cell Cycle Phase | Control (%) | Glyco-X Treated (%) |

| G₀/G₁ | 55.3 | 30.1 |

| S | 25.1 | 20.5 |

| G₂/M | 19.6 | 49.4 |

Table 3: Apoptosis Induction by Glyco-X in HCT116 Cells (24h Treatment)

| Marker | Control | 10 µM Glyco-X | 20 µM Glyco-X |

| Annexin V Positive Cells (%) | 4.2 | 25.8 | 55.1 |

| Caspase-3 Activity (Fold Change) | 1.0 | 3.5 | 7.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments typically performed in the preliminary assessment of glycoside compounds.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the glycoside compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

-

Seed cells in a 6-well plate and treat with the glycoside compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

-

Following treatment with the glycoside, harvest and wash the cells as described above.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways potentially modulated by glycosides and a typical experimental workflow for their initial investigation.

PI3K/Akt Signaling Pathway

Many glycosides have been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2]

General Experimental Workflow for Glycoside Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a novel glycoside compound.

¹³C-Labeled Glycoside Tracing

Isotopically labeled glycosides can be used to trace their metabolic fate and identify cellular targets.

References

Methodological & Application

Application Notes and Protocols for Glycocide-13C2 in Mass Spectrometry

Abstract

This document provides a detailed protocol for the quantitative analysis of the novel glycosidic drug, Glycocide, in human plasma using a stable isotope-labeled internal standard, Glycocide-13C2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is highly selective and sensitive, demonstrating excellent accuracy and precision, making it suitable for pharmacokinetic studies in drug development. This application note also outlines the general workflow and a hypothetical signaling pathway to illustrate the drug's mechanism of action.

Introduction

Glycosides are a diverse class of molecules with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and antineoplastic activities.[1][2] The development of new glycosidic drugs requires robust and reliable analytical methods for their quantification in biological matrices. Mass spectrometry, particularly LC-MS/MS, has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4]

The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of quantitative mass spectrometry to correct for matrix effects and variations in sample processing and instrument response.[3][5][6] SIL-IS, such as 13C-labeled compounds, have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiency, leading to improved accuracy and precision of the assay.[3][4]

This application note describes a validated method for the quantification of Glycocide, a novel therapeutic glycoside, in human plasma. The method employs this compound, a stable isotope-labeled version of the drug with two 13C atoms in the glucose moiety, as an internal standard.

Experimental Protocol

Materials and Reagents

-

Glycocide (≥99% purity)

-

This compound (≥99% purity, 99% isotopic enrichment)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

96-well protein precipitation plates

Instrumentation

-

UHPLC system (e.g., Shimadzu LC-30AD or equivalent)

-

Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500 or equivalent)

-

Analytical column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent

Sample Preparation

-

Thaw human plasma samples and standards at room temperature.

-

Spike 50 µL of plasma with 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).

-

Add 200 µL of acetonitrile to each well of the 96-well plate containing the plasma samples to precipitate proteins.

-

Mix thoroughly for 5 minutes on a plate shaker.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-5.0 min: 5-95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95-5% B

-

6.1-8.0 min: 5% B

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glycocide: Q1: 453.2 m/z -> Q3: 291.1 m/z

-

This compound: Q1: 455.2 m/z -> Q3: 293.1 m/z

-

-

Declustering Potential (DP): 80 V

-

Collision Energy (CE): 25 eV

Data Presentation

Calibration Curve

The calibration curve for Glycocide in human plasma was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.582 |

| 100 | 1.16 |

| 500 | 5.85 |

| 1000 | 11.72 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) concentrations. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |

| Mid | 80 | 4.1 | 101.5 | 5.3 | 100.8 |

| High | 800 | 3.5 | 97.9 | 4.8 | 98.6 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Glycocide.

Hypothetical Signaling Pathway of Glycocide

Caption: Hypothetical mechanism of action of Glycocide.

References

- 1. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]

- 5. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Glycocide-13C2 Sample Preparation for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Glycocide-13C2 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following procedures are designed to ensure high-quality, reproducible NMR data for structural elucidation, metabolic profiling, and interaction studies involving 13C-labeled glycosides.

Introduction

This compound, a glycoside enriched with two 13C isotopes, offers a powerful tool for detailed molecular analysis by NMR spectroscopy. The incorporation of 13C labels significantly enhances the signal-to-noise ratio in 13C NMR experiments, enabling the study of molecular structure, dynamics, and metabolic pathways with greater sensitivity and precision.[1][2] Proper sample preparation is paramount to obtaining high-resolution NMR spectra and reliable data. These notes provide a standardized protocol for the consistent preparation of this compound samples.

Data Presentation: Quantitative Parameters

For optimal results in 13C NMR spectroscopy of this compound, the following quantitative parameters for sample preparation are recommended. Adherence to these guidelines will help in achieving high-quality spectra.

| Parameter | Recommended Value | Notes |

| Sample Amount | 50 - 100 mg | For typical 13C NMR spectra of small molecules (<1000 g/mol ).[3] Higher concentrations can improve signal-to-noise but may increase solution viscosity, leading to line broadening.[4] |

| Deuterated Solvent Volume | 0.5 - 0.7 mL | This volume ensures a sufficient sample height of approximately 40-50 mm in a standard 5 mm NMR tube.[5][6] |

| NMR Tube Specifications | 5 mm outer diameter, 7 inches length | Use high-quality, clean, and unscratched NMR tubes to avoid spectral artifacts.[6] |

| Internal Standard | TMS (for organic solvents), DSS or TSP (for aqueous solutions) | An internal standard is crucial for accurate chemical shift referencing.[3] |

Experimental Protocols

This section details the step-by-step methodology for preparing this compound samples for NMR analysis.

Materials and Reagents

-

This compound sample

-

High-purity deuterated solvents (e.g., Chloroform-d, Methanol-d4, DMSO-d6, Deuterium Oxide)

-

Internal Standard (e.g., Tetramethylsilane - TMS)

-

5 mm NMR tubes and caps

-

Glass vials

-

Pasteur pipettes and bulbs

-

Glass wool or a syringe filter

-

Vortex mixer

-

Pipettors and tips

Solubility Testing (Recommended)

Before preparing the NMR sample with expensive deuterated solvents, it is advisable to test the solubility of this compound in the corresponding non-deuterated solvent.

-

In a small glass vial, weigh a small amount (e.g., 1-2 mg) of this compound.

-

Add a small volume (e.g., 0.1 mL) of the non-deuterated solvent.

-

Vortex the vial to facilitate dissolution.

-

Observe the solution for any undissolved particles. If the sample dissolves completely, the corresponding deuterated solvent is suitable.

Sample Preparation Protocol

-

Weighing the Sample: Accurately weigh 50-100 mg of the this compound sample into a clean, dry glass vial.[3]

-

Solvent Addition: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]

-

Internal Standard Addition: If an internal standard is required, add it to the solvent. For TMS, a common practice is to add one drop to 5-10 mL of the deuterated solvent and then use this solution for sample preparation to avoid adding too much.[3]

-

Dissolution: Cap the vial and vortex the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

-

Filtration: To remove any particulate matter that could interfere with the NMR measurement, filter the solution.[4]

-

Place a small, tight plug of glass wool into a Pasteur pipette.

-

Using a pipette bulb, carefully transfer the sample solution through the filter into a clean 5 mm NMR tube.

-

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identification.

-

Cleaning: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the sample preparation process.

Caption: Experimental workflow for this compound NMR sample preparation.

Caption: Logical relationships from compound to data interpretation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Quantifying Metabolic Flux with [1,2-¹³C₂]Glucose and LC-MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and assess the effects of genetic modifications or pharmacological interventions. This application note provides a detailed protocol for quantifying metabolic flux using [1,2-¹³C₂]glucose as a tracer, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of labeled metabolites. Stable isotope tracing with substrates like ¹³C-labeled glucose allows for the precise measurement of carbon atom transitions through metabolic pathways.[1] This methodology is invaluable for investigating dynamic metabolic changes in health and disease, with significant applications in drug development and disease research, including cancer and metabolic disorders.[2]

Principle

The core principle of this technique involves introducing a ¹³C-labeled substrate, in this case, glucose with ¹³C labels at the first and second carbon positions ([1,2-¹³C₂]glucose), into a biological system (e.g., cell culture). As the cells metabolize this labeled glucose, the ¹³C atoms are incorporated into downstream metabolites. The specific patterns and abundance of these ¹³C-labeled isotopologues are then measured by LC-MS. By analyzing the mass isotopomer distributions, the relative and absolute fluxes through various metabolic pathways, such as glycolysis and the pentose phosphate pathway (PPP), can be calculated.[3]

Application Workflow

The overall workflow for a metabolic flux experiment using [1,2-¹³C₂]glucose and LC-MS is depicted below. This process begins with cell culture and labeling, followed by metabolite extraction, LC-MS analysis, and finally, data analysis to determine metabolic fluxes.

Caption: A schematic overview of the experimental and analytical phases for quantifying metabolic flux.

Experimental Protocol

This protocol provides a general framework for a ¹³C metabolic flux analysis experiment in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

1. Cell Culture and Labeling

-

Objective: To culture cells and introduce the [1,2-¹³C₂]glucose tracer.

-

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Glucose-free DMEM

-

[1,2-¹³C₂]glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Cell culture plates or flasks

-

-

Procedure:

-

Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing glucose-free DMEM with [1,2-¹³C₂]glucose to the desired final concentration (e.g., 10 mM) and dFBS.

-

Aspirate the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically for the specific cell line and pathway of interest but is often in the range of 6-24 hours.[3]

-

2. Metabolite Quenching and Extraction

-

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

-

Materials:

-

Cold PBS

-

80% Methanol (-80°C)

-

Cell scraper

-

-

Procedure:

-

Place the culture plate on ice and aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins and quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until LC-MS analysis.

-

3. LC-MS Analysis

-

Objective: To separate and detect ¹³C-labeled metabolites.

-

Materials:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile phases (e.g., acetonitrile and ammonium acetate in water).

-

-

Procedure:

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

-

Inject the sample onto the HILIC column for chromatographic separation.

-

Perform a gradient elution to separate the polar metabolites. A typical gradient might start with a high percentage of organic solvent and gradually increase the aqueous phase.

-

The mass spectrometer should be operated in negative ion mode for many central carbon metabolites.

-

Acquire data in full scan mode to detect all isotopologues of the target metabolites. The mass resolution should be high enough to distinguish between different isotopologues.

-

Data Presentation and Analysis

The raw LC-MS data is processed to obtain the mass isotopomer distributions (MIDs) for key metabolites. This involves peak integration for each isotopologue (M+0, M+1, M+2, etc.). The MIDs are then corrected for the natural abundance of ¹³C.

Table 1: Representative Mass Isotopomer Distributions of Key Glycolytic and TCA Cycle Intermediates after Labeling with [1,2-¹³C₂]Glucose.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 45.2 | 5.3 | 49.5 | - | - | - | - |

| Lactate | 48.1 | 6.0 | 45.9 | - | - | - | - |

| Citrate | 30.5 | 8.2 | 55.1 | 4.1 | 2.1 | - | - |

| α-Ketoglutarate | 35.6 | 9.1 | 48.3 | 5.0 | 2.0 | - | - |

| Malate | 40.1 | 10.5 | 42.4 | 4.8 | 2.2 | - | - |

| Aspartate | 42.3 | 11.2 | 39.5 | 4.9 | 2.1 | - | - |

Note: These are example data and will vary depending on the cell type and experimental conditions.

Metabolic Pathway Visualization

The following diagram illustrates the expected labeling patterns in glycolysis and the entry into the TCA cycle when cells are cultured with [1,2-¹³C₂]glucose. This visualization helps in interpreting the mass isotopomer data.

Caption: Tracing of ¹³C atoms from [1,2-¹³C₂]glucose through glycolysis and the TCA cycle.

Applications in Drug Development

Quantifying metabolic flux provides critical insights for drug development in several areas:

-